6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1061996-80-2 . It has a molecular weight of 297.38 and its molecular formula is C17H15NO2S .
Molecular Structure Analysis
The IUPAC name for this compound is 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid . The InChI code for this compound is 1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .Scientific Research Applications
- Researchers have investigated the antibacterial properties of this compound. Preliminary studies suggest that it exhibits inhibitory effects against certain bacterial strains. Further exploration is needed to understand its mechanism of action and potential clinical applications .
- The compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers have identified 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid as a potential antioxidant .
- The synthesis of biologically active molecules often involves the use of quinoline derivatives. Researchers have explored the utility of this compound as a building block in the synthesis of novel pharmaceuticals. Its unique structure may contribute to the development of new drug candidates .
- Quinoline-based compounds are known for their fluorescence properties. Scientists have investigated whether 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can serve as a fluorescent probe or sensor. Such probes are valuable tools for detecting specific molecules or monitoring cellular processes .
- Quinoline derivatives often exhibit metal-chelating properties. Researchers have explored whether this compound can bind to metal ions, potentially influencing metal-related biological processes. Metal chelators find applications in medicine, environmental remediation, and catalysis .
- Scientists have conducted photophysical studies on this compound to understand its absorption and emission properties. These investigations provide insights into its behavior under different light conditions, which can be relevant for applications such as optoelectronics and luminescent materials .
Antibacterial Activity
Antioxidant Potential
Pharmaceutical Synthesis
Fluorescent Probes and Sensors
Metal Chelation
Photophysical Studies
Safety and Hazards
The compound has been classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXAYGLSZQNZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C(=C3)C)C)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.